3,4,5-trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide
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Overview
Description
3,4,5-trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide is a complex organic compound characterized by its unique structure, which includes methoxy groups and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide typically involves the reaction of 4-methoxyaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, followed by the addition of hydrazinecarbothioamide. The reaction conditions often include solvents such as dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3,4,5-trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4,5-trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide include:
- N-(3-chloro-4-methoxyphenyl)-N’-(3,4,5-trimethoxybenzoyl)thiourea
- N-(4-methoxyphenyl)-N’-(3,4,5-trimethoxybenzoyl)thiourea
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-23-13-7-5-12(6-8-13)19-18(27)21-20-17(22)11-9-14(24-2)16(26-4)15(10-11)25-3/h5-10H,1-4H3,(H,20,22)(H2,19,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNRDEGYOKNJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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